Pifoxime
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H20N2O3 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C15H20N2O3/c1-12(16-19)13-5-7-14(8-6-13)20-11-15(18)17-9-3-2-4-10-17/h5-8,19H,2-4,9-11H2,1H3/b16-12+ |
InChI-Schlüssel |
XUDSQIDNHJMBBW-FOWTUZBSSA-N |
Isomerische SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Molecular Mechanism of Pifoxime Action and Biological Pathway Modulation
Pifoxime as a Cyclooxygenase (COX) Isoform Inhibitor
Cyclooxygenase exists in two main isoforms, COX-1 and COX-2, which play distinct roles in the body. COX-1 is generally constitutively expressed and involved in maintaining physiological functions, while COX-2 is typically induced during inflammation. jpp.krakow.plnih.gov this compound has been characterized as an inhibitor of both COX-1 and COX-2. medchemexpress.eumedchemexpress.com
Specificity and Potency of COX-1 Inhibition
Downstream Effects on Prostanoid Biosynthesis Pathways
Inhibition of COX enzymes by this compound directly impacts the downstream synthesis of various prostanoids, which are lipid mediators derived from arachidonic acid. nih.govcriver.com These prostanoids, including prostaglandins, thromboxanes, and prostacyclins, have diverse physiological and pathological roles. nih.govjpp.krakow.pl
Impact on Prostaglandin (B15479496) Synthesis Pathways
Prostaglandins are a class of prostanoids involved in numerous bodily functions, including inflammation, pain, and fever. nih.govjpp.krakow.pl COX enzymes catalyze the initial steps in prostaglandin synthesis. jpp.krakow.pl By inhibiting COX-1 and COX-2, this compound reduces the production of prostaglandins. nih.gov For example, prostaglandin E2 (PGE2) is a key prostaglandin involved in inflammation and is synthesized via the COX pathway. nih.govbrieflands.com Inhibition of PGE2 synthesis is a common mechanism by which NSAIDs exert their anti-inflammatory effects. nih.govbrieflands.com
Modulation of Thromboxane Production Pathways
Thromboxanes, particularly Thromboxane A2 (TXA2), are prostanoids primarily produced by activated platelets. criver.comwikipedia.orgwikiwand.com TXA2 is a potent inducer of platelet aggregation and vasoconstriction. wikipedia.orgwikiwand.comnih.gov The synthesis of TXA2 is dependent on COX-1 activity in platelets. criver.com Inhibition of COX-1 by compounds like this compound can lead to a reduction in TXA2 production, thereby affecting platelet function and hemostasis. criver.comnih.govmdpi.com
Influence on Prostacyclin Formation Pathways
Prostacyclin (PGI2) is another important prostanoid, primarily produced by vascular endothelial cells. wikipedia.orgwikidoc.orgdrugs.com PGI2 has opposing effects to TXA2, acting as a vasodilator and an inhibitor of platelet aggregation. wikipedia.orgwikidoc.orgdrugs.com While COX-2 is thought to be the primary isoform involved in prostacyclin synthesis in endothelial cells, COX-1 may also play a role. nih.govdrugs.com Inhibition of COX enzymes by this compound can influence the balance between pro-aggregatory TXA2 and anti-aggregatory PGI2, which is crucial for cardiovascular homeostasis. nih.govwikidoc.orgdrugs.com
Exploration of Other Potential Biological Activities and Associated Molecular Mechanisms
Research into this compound has explored several potential biological activities, including effects relevant to neuropsychiatric conditions, antimicrobial action, and angiogenesis.
Neuropsychiatric Research Paradigms and Underlying Mechanisms
The search results indicate that antibiotic-induced neuropsychiatric toxicity is a known phenomenon, although the exact mechanisms are often unclear and can vary between different antibiotic classes. nih.govnih.gov Proposed mechanisms for antibiotic-induced neuropsychiatric effects include interactions with CYP450 enzymes, adverse effects of lipid-soluble metabolites on the central nervous system, and alteration of cortisol and prostaglandin levels via CYP3A4 inhibition. nih.gov Fluoroquinolones, for instance, have been linked to neuropsychiatric disturbances, with potential mechanisms involving mitochondrial damage. nih.gov While these general mechanisms are discussed in the context of antibiotic-induced neuropsychiatric effects, the provided information does not specifically detail this compound's involvement in these paradigms or its underlying mechanisms in this area of research.
Investigating Potential Antimicrobial Mechanisms, including Biofilm Inhibition
Bacterial biofilms are structured communities of microorganisms embedded in a self-produced matrix, which provides significant resistance to antimicrobial therapies. frontiersin.orgnih.gov Strategies for combating biofilm-mediated infections include disrupting the extracellular polymeric substance (EPS) matrix, inhibiting quorum sensing (QS), and modulating efflux pumps. frontiersin.orgmdpi.com Antimicrobial peptides, for example, can inhibit biofilm formation by reducing bacterial adhesion and degrading established biofilms. nih.gov Essential oils have also shown potential in disrupting biofilms through various mechanisms, including membrane destabilization, QS inhibition, and EPS degradation. mdpi.com The search results discuss these general mechanisms of biofilm inhibition and antimicrobial action, highlighting the challenges posed by biofilm resistance. frontiersin.orgnih.gov However, specific research findings or detailed mechanisms regarding this compound's potential antimicrobial activity or its ability to inhibit biofilms are not provided in the search results.
Synthetic Methodologies and Structural Derivatization of Pifoxime
Chemical Synthesis Approaches for Pifoxime Core Structure
The core structure of this compound, containing an oxime functionality and other moieties, would necessitate specific chemical reactions to assemble these components. General synthetic strategies for constructing molecules with oxime groups often involve the condensation of carbonyl compounds (aldehydes or ketones) with hydroxylamine (B1172632) or its derivatives. The specific conditions and reagents used can vary widely depending on the complexity and functional groups present in the target molecule.
The synthesis of complex organic molecules like this compound proceeds through a series of intermediate compounds. Each step in the reaction pathway transforms a precursor into a more complex structure, eventually leading to the final product. Identifying key synthetic intermediates is crucial for designing efficient and scalable synthesis routes. Although specific intermediates for this compound synthesis were not detailed in the search results, general synthetic pathways for oximes can involve intermediates formed during the condensation of carbonyls with hydroxylamine, such as tetrahedral adducts, which then undergo dehydration to yield the oxime.
Design and Synthesis of this compound Derivatives
The design and synthesis of derivatives of a lead compound like this compound are common strategies in chemical research to explore structure-activity relationships and potentially identify compounds with improved properties. This involves modifying the chemical structure of the parent compound at different positions.
Strategies for structural modification and analogue generation can involve various chemical reactions to introduce, remove, or change functional groups and substructures on the this compound scaffold. These strategies might include alkylation, acylation, halogenation, or coupling reactions at different points of the molecule, such as the oxime hydroxyl group, the piperidine (B6355638) ring, or the phenoxyethyl chain. The goal is to create a library of related compounds with subtle or significant structural differences. General chemical modification techniques are well-established in organic chemistry for generating diverse structural configurations.
Formulation and Preparation Methods for Research Applications
For research applications, chemical compounds like this compound need to be prepared in suitable forms. The specific formulation and preparation methods depend on the intended research use, such as in vitro studies or further chemical transformations.
Preclinical Research Paradigms and Model Systems for Pifoxime Investigation
In Vitro Experimental Models
In vitro models are fundamental in preclinical research for elucidating the mechanism of action and cellular effects of a compound before advancing to live animal studies. For a COX inhibitor like Pifoxime, this would typically involve a suite of biochemical and cell-based assays.
Cell-Based Assays for Target Engagement and Pathway Analysis (e.g., COX activity assays in cell lines)
Target engagement assays are crucial to confirm that a drug candidate interacts with its intended molecular target within a cellular environment. For this compound, this would involve assays to measure the inhibition of COX-1 and COX-2 activity in various cell lines. While this compound is classified as a COX-1/2 inhibitor, specific data from such assays, including concentration-response curves or IC50 values (the concentration of an inhibitor where the response is reduced by half), are not detailed in the available literature.
Biochemical Investigations of Enzyme Kinetics and Inhibition
Biochemical assays using purified enzymes are essential for characterizing the direct interaction between a compound and its target. These studies determine key kinetic parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive). Although this compound's primary mechanism is stated as COX inhibition, detailed enzyme kinetic studies quantifying its potency and selectivity for COX-1 versus COX-2 are not publicly documented.
Cellular Response Studies in Inflammation Models
To assess the functional consequences of target engagement, researchers use in vitro inflammation models. This often involves stimulating cells, such as macrophages or monocytes, with inflammatory agents like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of inflammatory mediators (e.g., prostaglandins, cytokines like TNF-α and IL-6). No specific studies detailing the cellular anti-inflammatory responses to this compound in such models have been found.
In Vitro Infection Models for Antimicrobial Potential Assessment
Some NSAIDs exhibit antimicrobial properties. The potential of this compound in this regard would be assessed using in vitro infection models, where its ability to inhibit the growth of various bacterial or fungal strains is measured. There is currently no available information from such studies concerning this compound.
In Vivo Animal Models for this compound Research
In vivo studies are critical for evaluating the efficacy and physiological effects of a compound in a whole living organism.
Advanced Analytical and Computational Methodologies in Pifoxime Studies
Theoretical and Computational Chemistry Approaches
Structure-Activity Relationship (SAR) Studies via Computational Methods
No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies specifically investigating Pifoxime have been identified in the public domain. While computational methods are widely used in drug discovery to understand how the chemical structure of a compound influences its biological activity, there is no evidence of their application to this compound in the available literature.
Predictive Modeling for Biological Activity
There are no published studies that focus on the development or use of predictive models for the biological activity of this compound. Predictive modeling is a key component of modern drug development, but research applying these techniques to this compound has not been made publicly available.
Systems Biology and Omics Approaches in this compound Research
The application of systems biology and 'omics' technologies to understand the broader biological effects of this compound has not been documented in accessible research. These approaches provide a holistic view of the interactions of a compound within a biological system.
Gene Expression Profiling in Response to this compound Exposure
No studies on gene expression profiling or transcriptomics in response to this compound exposure have been found. Such studies would provide insight into the cellular pathways affected by this compound at the transcriptional level.
Proteomics and Metabolomics for Pathway Elucidation
Similarly, there is no available research on the use of proteomics or metabolomics to elucidate the biological pathways affected by this compound. These analyses would identify changes in protein and metabolite levels, respectively, offering a functional understanding of the compound's mechanism of action.
Comparative Analysis and Future Research Directions for Pifoxime
Pifoxime in Comparison to Other COX Inhibitors and Anti-inflammatory Agents (mechanistic and preclinical focus)
The mechanism of action for many anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), involves the inhibition of cyclooxygenase (COX) enzymes. scielo.org.mxnih.gov COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. scielo.org.mxnih.govccjm.org There are two primary isoforms of COX: COX-1 and COX-2. scielo.org.mxnih.gov COX-1 is generally considered a "housekeeping" enzyme involved in maintaining physiological functions like gastric mucosal protection and kidney function, while COX-2 is primarily induced during inflammatory processes. scielo.org.mxccjm.orgjpp.krakow.pl
Selective inhibition of COX-2 is a strategy aimed at reducing inflammation and pain with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs that inhibit both COX-1 and COX-2. scielo.org.mxccjm.orgjpp.krakow.pl Examples of selective COX-2 inhibitors include celecoxib (B62257) and valdecoxib. scielo.org.mxnih.govnih.gov Non-selective NSAIDs include drugs like ibuprofen (B1674241) and naproxen. nih.govjpp.krakow.pl
To position this compound within this landscape, a detailed understanding of its specific interactions with COX-1 and COX-2 is crucial. Preclinical studies are necessary to determine if this compound exhibits selective COX-2 inhibition, non-selective COX inhibition, or acts through alternative anti-inflammatory pathways. Comparative preclinical studies evaluating this compound alongside established COX inhibitors would provide valuable data on its relative potency and selectivity. Such studies could involve in vitro enzyme inhibition assays to determine IC50 values for COX-1 and COX-2, as well as cell-based assays measuring prostaglandin (B15479496) production in the presence of this compound and comparator compounds.
Interactive Table 1: Illustrative Comparison of COX Inhibitor Selectivity (Based on general knowledge of COX inhibitors; specific this compound data requires further research)
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | COX-2/COX-1 Selectivity Ratio |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib | High | Low | High (>1) |
| Ibuprofen | Low | Low | Near 1 |
| Rofecoxib | High | Low | High (>1) |
| Naproxen | Low | Low | Near 1 |
Note: This table is illustrative. Actual IC50 values and selectivity ratios are dependent on specific assay conditions and require experimental determination for this compound.
Beyond COX inhibition, other anti-inflammatory mechanisms exist, such as the modulation of cytokine production, inhibition of immune cell migration, or effects on inflammatory signaling pathways. Preclinical investigations into this compound's effects on these pathways would help delineate its full anti-inflammatory profile and identify potential advantages or differences compared to agents acting solely via COX inhibition.
Identification of Novel Research Avenues for this compound
The identification of novel research avenues for this compound hinges on a thorough understanding of its biological activity and potential interactions within various physiological and pathological processes. If preclinical studies confirm significant anti-inflammatory activity, particularly through mechanisms distinct from or complementary to existing drugs, this opens several possibilities.
One avenue could involve exploring its efficacy in inflammatory conditions where current treatments have limitations or significant side effects. This might include specific types of arthritis, inflammatory bowel disease, or dermatological inflammatory conditions. Research could focus on in vivo models of these diseases to assess this compound's therapeutic potential.
Another direction could be the investigation of potential synergistic effects when this compound is used in combination with other therapeutic agents. For example, combining this compound with lower doses of existing anti-inflammatory drugs might achieve comparable efficacy with reduced toxicity.
Furthermore, if this compound demonstrates effects on specific inflammatory mediators or cell types, this could lead to research into its potential in diseases where these factors play a critical role, such as certain respiratory conditions or neuroinflammatory disorders.
Development of Advanced this compound Derivatives for Enhanced Specificity or Preclinical Efficacy
The development of advanced this compound derivatives is a crucial step in optimizing its therapeutic potential. This process typically involves structural modifications to the this compound molecule to improve properties such as target specificity, potency, pharmacokinetic profile, and reduced off-target effects.
Rational drug design approaches, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to design derivatives with enhanced affinity for specific biological targets, such as a particular COX isoform or another identified inflammatory pathway component. pnas.org For instance, if this compound shows promising but non-selective COX inhibition, modifications could be aimed at increasing its selectivity for COX-2.
Preclinical evaluation of these derivatives is essential to assess their improved efficacy and potentially reduced toxicity compared to the parent compound. This would involve a battery of in vitro and in vivo tests, including enzyme inhibition assays, cellular assays, and disease models. Data tables presenting the comparative preclinical efficacy (e.g., IC50 values, reduction in inflammatory markers in animal models) of this compound and its derivatives would be critical in this phase.
Interactive Table 2: Hypothetical Preclinical Efficacy of this compound Derivatives (Illustrative)
| Compound | In vitro COX-2 Inhibition (IC50) | Reduction in Paw Edema (Animal Model) | Other Relevant Activity |
| This compound | X µM | Y % | Z |
| This compound Derivative A | 0.5X µM | 1.5Y % | Z' |
| This compound Derivative B | X µM | Y % | W (Novel activity) |
Note: This table is hypothetical and for illustrative purposes only. Actual data requires experimental determination.
The synthesis and testing of a library of this compound derivatives would allow for the identification of lead compounds with optimized properties for further development.
Integration of this compound Research with Emerging Therapeutic Concepts
Integrating this compound research with emerging therapeutic concepts can broaden its potential applications and align its development with the forefront of medical science. This could involve exploring its role in combination therapies, investigating novel delivery systems, or assessing its potential in the context of personalized medicine.
Given the increasing understanding of the complexity of inflammatory diseases, combination therapies targeting multiple pathways are gaining prominence. nih.gov Research could explore how this compound, potentially with its unique mechanism, could be effectively combined with other classes of anti-inflammatory agents or drugs targeting different aspects of a disease process.
Emerging drug delivery systems, such as nanoparticles or targeted delivery methods, could be investigated to improve this compound's bioavailability, reduce systemic exposure, and concentrate the drug at sites of inflammation.
By actively integrating this compound research with these and other emerging therapeutic concepts, its potential as a valuable anti-inflammatory agent can be fully explored and realized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
